

# "Chloraniformethan" chemical properties and structure

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# In-Depth Technical Guide to Chloraniformethan

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Chloraniformethan** (also known by its Bayer AG code BAY 79770 and brand names Imugan and Milfaron) is an obsolete herbicide. As such, detailed experimental data and comprehensive studies on its physicochemical properties and specific biological mechanisms are not widely available in current scientific literature. This guide compiles the available information and presents generalized experimental approaches based on the compound's chemical structure.

## **Chemical Identity and Structure**

**Chloraniformethan** is a chlorinated formamide derivative. Its systematic name is N-(2,2,2-trichloro-1-((3,4-dichlorophenyl)amino)ethyl)formamide. The technical material is a racemic mixture, as it possesses a chiral center.

Table 1: Chemical Identifiers



Identifier	Value
Systematic Name	N-(2,2,2-trichloro-1-((3,4-dichlorophenyl)amino)ethyl)formamide
Common Name	Chloraniformethan
CAS Number	20856-57-9
Molecular Formula	C <sub>9</sub> H <sub>7</sub> Cl <sub>5</sub> N <sub>2</sub> O
Molecular Weight	336.43 g/mol
SMILES	c1cc(c(cc1NC(C(Cl)(Cl)Cl)NC=O)Cl)Cl
InChI Key	REEFSLKDEDEWAO-UHFFFAOYSA-N

# **Physicochemical Properties**

Detailed quantitative physicochemical data for **Chloraniformethan** are scarce. The available qualitative descriptions indicate that it is moderately soluble in water and is a volatile compound.

Table 2: Known Physicochemical Properties

Property	Value/Description
Solubility	Moderately soluble in water.
Volatility	Described as volatile.
Optical Activity	The technical product is a racemic mixture of (R)- and (S)-enantiomers.

## **Biological Activity and Mode of Action**

**Chloraniformethan** was developed as a herbicide with curative action. The precise biochemical mechanism of its herbicidal activity is not well-documented in publicly available sources. General mechanisms for herbicides can include the inhibition of amino acid synthesis,



disruption of photosynthesis, or interference with cell growth and division. Without specific studies on **Chloraniformethan**, its exact pathway remains unconfirmed.

## **Experimental Protocols**

Due to the obsolete status of **Chloraniformethan**, specific, validated experimental protocols for its synthesis and analysis are not readily available. Below are generalized methodologies that researchers could adapt based on the chemical structure of the molecule.

## **Hypothetical Synthesis Protocol**

The structure of **Chloraniformethan**, N-(2,2,2-trichloro-1-((3,4-dichlorophenyl)amino)ethyl)formamide, suggests a multi-step synthesis. A plausible route would involve the condensation of chloral (trichloroacetaldehyde) with 3,4-dichloroaniline, followed by formylation.

Step 1: Synthesis of the intermediate N-(2,2,2-trichloro-1-hydroxyethyl)-3,4-dichloroaniline

- Dissolve 3,4-dichloroaniline in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) in a reaction flask equipped with a stirrer and a dropping funnel.
- Cool the solution in an ice bath.
- Slowly add an equimolar amount of chloral (trichloroacetaldehyde) to the cooled solution with continuous stirring.
- Allow the reaction to proceed for several hours at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, the product may precipitate. If not, the solvent can be removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

#### Step 2: Formylation of the intermediate



- The intermediate from Step 1 would then be reacted with a formylating agent. A common method is the use of formic acid, often in the presence of a dehydrating agent or as a mixed anhydride.
- Alternatively, reaction with formamide at an elevated temperature could yield the desired product.
- The reaction would be monitored by TLC.
- Work-up would involve neutralization, extraction with an organic solvent, and subsequent purification by column chromatography or recrystallization.

### **General Analytical Protocol**

For the analysis of **Chloraniformethan**, a high-performance liquid chromatography (HPLC) method would be appropriate.

- Sample Preparation: A known quantity of the synthesized product would be dissolved in a suitable solvent, such as acetonitrile or methanol, to create a stock solution. Working standards would be prepared by serial dilution.
- Chromatographic Conditions:
  - Column: A C18 reverse-phase column would be a suitable choice for this nonpolar molecule.
  - Mobile Phase: A gradient elution using a mixture of water (often with a small amount of formic acid to improve peak shape) and acetonitrile or methanol.
  - Detection: A UV detector set to a wavelength where the aromatic rings show significant absorbance (likely in the 254 nm range).
  - Quantification: A calibration curve would be generated using the prepared working standards to determine the concentration of **Chloraniformethan** in a sample.
- Structural Confirmation: The identity of the synthesized compound should be confirmed using mass spectrometry (MS) to verify the molecular weight and fragmentation pattern, and

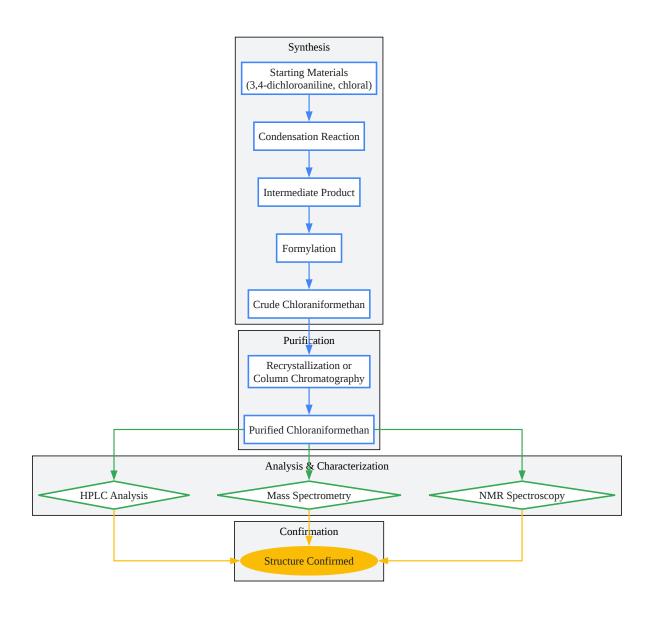


Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.

## **Visualizations**

As the specific biological signaling pathway for **Chloraniformethan** is unknown, a diagram illustrating a logical workflow for its synthesis and characterization is provided below. This represents a typical research process for a molecule of this nature.





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Caption: Hypothetical workflow for the synthesis and characterization of **Chloraniformethan**.







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